molecular formula C21H16ClN3O2S3 B2738492 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide CAS No. 864859-99-4

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide

Cat. No.: B2738492
CAS No.: 864859-99-4
M. Wt: 474.01
InChI Key: AMFDNVASTGHZTB-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule is designed for investigational applications, particularly in the field of hematology and anticoagulant therapy. Compounds within this structural class, characterized by a chlorothiophene-carboxamide moiety, have been identified as inhibitors of key coagulation factors, including Factor Xa and thrombin . These serine proteases play a critical role in the blood coagulation cascade, making them prominent targets for the development of therapeutic agents for conditions such as thrombosis and embolism. The core structure of this reagent, which includes a benzo[d]thiazolyl group and a tetrahydrothieno[2,3-c]pyridine scaffold, is typical of molecules explored for their potential bioactivity and binding affinity to enzymatic pockets. Researchers can utilize this high-purity compound as a reference standard, a building block for further chemical synthesis, or a pharmacological tool in biochemical assays to study and modulate the coagulation pathway. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions and in accordance with all applicable local and international regulations.

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S3/c1-11(26)25-9-8-12-16(10-25)30-21(24-19(27)15-6-7-17(22)28-15)18(12)20-23-13-4-2-3-5-14(13)29-20/h2-7H,8-10H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFDNVASTGHZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(S5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure

The compound is characterized by a complex structure that includes a benzo[d]thiazole moiety and a tetrahydrothieno[2,3-c]pyridine framework. Its molecular formula is C21H23N3O2SC_{21}H_{23}N_{3}O_{2}S . The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
  • Case Studies : In vitro studies demonstrated that derivatives with similar structures inhibited the growth of various cancer cell lines, including breast and colon cancer cells .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against several pathogens:

  • Bacterial Inhibition : It has shown promising activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effectiveness comparable to known antibiotics .
  • Fungal Activity : The compound also exhibits antifungal properties against species such as Candida albicans .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory potential:

  • In Vivo Studies : Animal models have shown that treatment with this compound reduces markers of inflammation such as TNF-alpha and IL-6 .
  • Mechanistic Insights : It is believed to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound:

Structural FeatureEffect on Activity
Benzo[d]thiazole moietyEnhances anticancer activity
Tetrahydrothieno[2,3-c]pyridineContributes to antimicrobial properties
Chlorothiophene groupIncreases overall potency

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups, enhancing its reactivity and biological activity. The presence of the benzo[d]thiazole moiety is particularly significant as it contributes to the compound's pharmacological properties. Characterization techniques such as NMR, IR spectroscopy, and crystallography are employed to confirm the structure and purity of the compound.

2.1 Antimicrobial Properties

Research indicates that compounds with similar structures to N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide exhibit significant antimicrobial activity against a range of bacterial and fungal pathogens. For instance, derivatives of benzothiazole have shown promising results in inhibiting growth in both Gram-positive and Gram-negative bacteria .

2.2 Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Similar compounds have been evaluated for their efficacy against various cancer cell lines, including breast cancer (MCF7). The mechanism of action often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth through targeting specific cellular pathways .

Applications in Medicinal Chemistry

4.1 Drug Development

The unique structural features of this compound make it a candidate for further development as a therapeutic agent. Its potential applications include:

  • Antimicrobial agents : Targeting drug-resistant strains of bacteria.
  • Anticancer therapies : Developing novel chemotherapeutic agents that can overcome resistance mechanisms in cancer cells.

4.2 Molecular Modeling Studies

Molecular docking studies are often performed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the structure–activity relationship (SAR) and guide further modifications to enhance efficacy and selectivity .

Case Studies

Several studies have highlighted the potential applications of compounds related to this compound:

StudyFocusFindings
Synthesis & CharacterizationConfirmed structure; potential for biological activity
Anticancer ActivityInduced apoptosis in MCF7 cells; promising results
Antimicrobial ActivityEffective against multiple bacterial strains; significant MIC values

Comparison with Similar Compounds

Comparison with Structurally Related Heterocyclic Compounds

Below is a comparative analysis of key features:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Key Substituents Molecular Formula Yield (%) Melting Point (°C) IR (CN stretch, cm⁻¹)
Target Compound Tetrahydrothieno[2,3-c]pyridine 6-Acetyl, benzo[d]thiazole, 5-Cl-thiophene Not provided N/A N/A N/A
Compound 11a Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, 5-methylfuran C₂₀H₁₀N₄O₃S 68 243–246 2,219
Compound 11b Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 5-methylfuran C₂₂H₁₇N₃O₃S 68 213–215 2,209
Compound 12 Pyrimido[2,1-b]quinazoline 5-Methylfuran, cyano group C₁₇H₁₀N₄O₃ 57 268–269 2,220

Key Observations:

Core Heterocycles: The target compound’s tetrahydrothieno[2,3-c]pyridine core differs from the thiazolo-pyrimidine (11a/b) and pyrimido-quinazoline (12) systems in . Thiazolo-pyrimidines (11a/b) exhibit planar aromatic cores, whereas the target’s partially saturated tetrahydrothieno-pyridine may enhance conformational flexibility .

Substituent Effects: Electron-withdrawing groups (e.g., 5-Cl in the target, cyano in 11b/12) lower electron density, affecting reactivity and binding. The 5-chlorothiophene in the target may enhance lipophilicity compared to the 5-methylfuran in 11a/b . Substituent bulk: The 2,4,6-trimethylbenzylidene group in 11a increases steric hindrance relative to the smaller 4-cyanobenzylidene in 11b, correlating with higher melting points (243–246°C vs. 213–215°C) .

Synthetic Yields: Compounds 11a/b and 12 were synthesized in moderate yields (57–68%) via condensation and cyclization reactions.

Spectroscopic Data :

  • IR spectra for 11a/b and 12 show CN stretches near 2,200 cm⁻¹, consistent with nitrile groups. The target’s 5-chlorothiophene carboxamide would exhibit distinct IR signatures (e.g., amide C=O ~1,650 cm⁻¹ and C-Cl ~550 cm⁻¹) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for constructing the tetrahydrothieno[2,3-c]pyridine core?

  • The core is synthesized via cyclocondensation of ethyl 4,5-disubstituted 2-azido-3-thiophenecarboxylates under reflux with triethylamine in 1,4-dioxane . Annulation strategies using chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid with sodium acetate as a catalyst are also applicable for related heterocycles . Post-cyclization modifications (e.g., acetylation at the 6-position) employ acetyl chloride in dichloromethane with DMAP catalysis .

Q. Which spectroscopic techniques confirm structural integrity and purity?

  • Multi-technique validation includes:

  • IR spectroscopy for functional groups (C=O at ~1700 cm⁻¹, C-S-C at ~680 cm⁻¹) .
  • ¹H/¹³C NMR for proton/carbon environments (e.g., benzo[d]thiazole protons at δ 7.2–8.1 ppm) .
  • HRMS for molecular formula validation (e.g., [M+H]⁺ with <2 ppm error) .

Q. How is the 5-chlorothiophene moiety introduced during synthesis?

  • The 5-chlorothiophene-2-carboxamide group is incorporated via nucleophilic aromatic substitution using 5-chlorothiophene-2-carbonyl chloride in THF at 0–5°C . Direct chlorination with N-chlorosuccinimide (NCS) in DMF at 80°C for 4 hours is an alternative .

Q. What in vitro assays evaluate biological activity?

  • Enzyme inhibition : APE1 activity is measured via fluorescent oligonucleotide cleavage assays (pH 7.5, 10 mM MgCl₂) .
  • Cytotoxicity : HeLa cells treated with alkylating agents (e.g., temozolomide) are analyzed via MTT assays to determine EC₅₀ values .

Q. Which purification methods are optimal for isolation?

  • Flash chromatography (hexane/EtOAc gradients) removes polar byproducts .
  • Reverse-phase HPLC (C18 column, acetonitrile/water gradients) achieves >95% purity .

Advanced Research Questions

Q. How are SAR studies designed to optimize APE1 inhibitory potency?

  • Approaches :

  • Vary substituents at 6-acetyl and benzo[d]thiazole positions via parallel synthesis .
  • Measure IC₅₀ shifts in enzyme assays (n=3 replicates) .
  • Use computational docking (AutoDock Vina) to correlate activity with APE1 catalytic site binding .

Q. How to resolve discrepancies between enzyme inhibition and cellular cytotoxicity data?

  • Strategies :

  • Quantify cellular uptake via LC-MS/MS after 24-hour exposure .
  • Perform RNA-seq to identify compensatory pathways .
  • Screen against homologous enzymes (e.g., APE2) to assess selectivity .

Q. What crystallographic strategies determine the compound’s binding mode with APE1?

  • Protocol :

  • Co-crystallize with human APE1 (purified via Ni-NTA chromatography) .
  • Soak crystals in 5 mM compound solution for 24 hours .
  • Collect data using synchrotron radiation (λ = 1.0 Å) and refine with SHELXL-2018 .

Q. How do metabolic stability assays guide lead optimization?

  • Methods :

  • Measure intrinsic clearance (Clint) in human liver microsomes via LC-MS/MS .
  • Replace labile esters with amides to improve half-life (>60 min vs. <15 min) .

Q. What strategies enhance blood-brain barrier penetration?

  • Optimization :

  • Adjust LogP to 2–3 via substituent modification (AlogPs) .
  • Determine P-glycoprotein efflux ratios using MDCK-MDR1 cells .
  • Validate brain/plasma ratios in vivo (e.g., 0.8–1.2 via 6-acetyl group) .

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